![molecular formula C17H12N4O2 B14230328 1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-46-9](/img/structure/B14230328.png)
1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities.
Preparation Methods
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the formation of the benzimidazole ring followed by the introduction of the imidazole moiety. One common synthetic route includes the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as palladium or nickel can facilitate the coupling reactions necessary for the formation of the desired compound .
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar structure and function to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
What sets 1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]- apart is its unique combination of benzimidazole and imidazole rings, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
824394-46-9 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H12N4O2/c22-17(23)10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
NLIOKUPQRYAXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



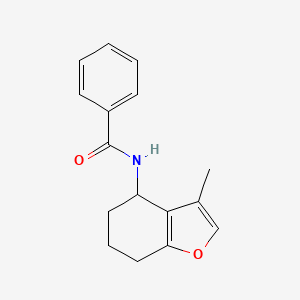
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
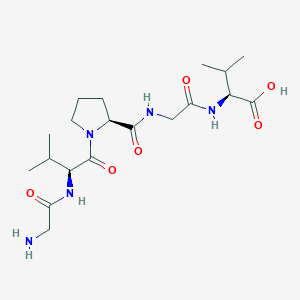
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)


methanone](/img/structure/B14230294.png)
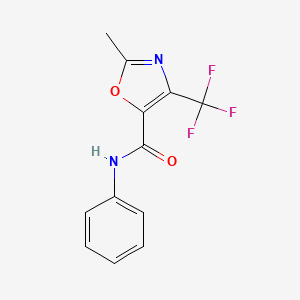
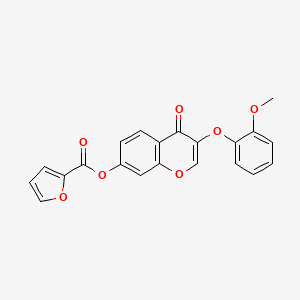

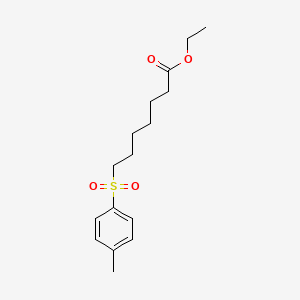
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
